molecular formula C19H21N3O2 B8395667 4-(6-Hydroxyhexyloxy)-4'-cyanoazobenzene CAS No. 88216-53-9

4-(6-Hydroxyhexyloxy)-4'-cyanoazobenzene

Cat. No. B8395667
CAS RN: 88216-53-9
M. Wt: 323.4 g/mol
InChI Key: NNLRLUPUDKZUSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-Hydroxyhexyloxy)-4'-cyanoazobenzene is a useful research compound. Its molecular formula is C19H21N3O2 and its molecular weight is 323.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(6-Hydroxyhexyloxy)-4'-cyanoazobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-Hydroxyhexyloxy)-4'-cyanoazobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

88216-53-9

Product Name

4-(6-Hydroxyhexyloxy)-4'-cyanoazobenzene

Molecular Formula

C19H21N3O2

Molecular Weight

323.4 g/mol

IUPAC Name

4-[[4-(6-hydroxyhexoxy)phenyl]diazenyl]benzonitrile

InChI

InChI=1S/C19H21N3O2/c20-15-16-5-7-17(8-6-16)21-22-18-9-11-19(12-10-18)24-14-4-2-1-3-13-23/h5-12,23H,1-4,13-14H2

InChI Key

NNLRLUPUDKZUSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)N=NC2=CC=C(C=C2)OCCCCCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

22.3 g of 4'-cyano-4-hydroxyazobenzene and 14 g of dry potassium carbonate are dissolved in 100 ml of absolute acetone, a pinch of KI is added, and 15.3 g of 6-chlorhexan-1-ol are then added dropwise at the boil. The reaction mixture is refluxed for 6 days. The precipitated potassium chloride is filtered off under suction from the warm mixture, and the solution is evaporated down. 200 ml of CHCl3 are added to the dye obtained, and the chloroform solution is filtered off drom undissolved material, extracted by shaking four times with H2O and evaporated down. The crude product is recrystallized from 300 ml of acetone.
Quantity
22.3 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.